8-Ethyl-4-hydroxy-2-propylquinoline
Description
Properties
CAS No. |
1070879-89-8 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-6-11-9-13(16)12-8-5-7-10(4-2)14(12)15-11/h5,7-9H,3-4,6H2,1-2H3,(H,15,16) |
InChI Key |
WSKVYQCYWIBUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC(=C2N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-hydroxy-2-propylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 180-200°C, under reflux for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-4-hydroxy-2-propylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: It shows promise as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-Ethyl-4-hydroxy-2-propylquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Hydroxyquinoline Derivatives
Detailed Analysis
Pharmacological Activity
- 8-Hydroxyquinoline: The parent compound exhibits metal-chelating properties, making it effective against fungal infections and neurodegenerative diseases. However, its moderate solubility limits bioavailability .
- Studies suggest enhanced activity against drug-resistant bacteria compared to 8-hydroxyquinoline .
- 8-Chloro-4-hydroxy-5-methoxy-2-propylquinoline: The electron-withdrawing chlorine and methoxy groups may increase antimicrobial potency but correlate with higher toxicity, as indicated by stringent safety protocols in its SDS .
Solubility and Bioavailability
- Lipophilic substituents (e.g., ethyl, propyl) reduce aqueous solubility but enhance membrane permeability, favoring central nervous system or intracellular targeting.
- Polar groups (e.g., carboxylic acid) improve solubility but may limit tissue penetration due to ionization at physiological pH .
Research Findings and Implications
- Antimicrobial Efficacy: this compound shows superior activity against Gram-positive bacteria compared to 8-hydroxyquinoline, with MIC values reduced by 50% in vitro .
- Toxicity Trade-offs : While chlorinated derivatives exhibit higher potency, their toxicity profiles limit therapeutic utility compared to alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Ethyl-4-hydroxy-2-propylquinoline, and how can researchers optimize reaction conditions?
- Methodological Answer : The compound can be synthesized via Skraup or Friedlander methods, which involve condensation reactions between substituted aromatic amines and α,β-unsaturated aldehydes or ketones (Scheme-1 in ). For alkyl-substituted derivatives like this compound, alkylation steps using reagents such as isopropyl lithium (applied in low-temperature conditions) are critical, followed by demethylation to restore the hydroxyl group . Optimization includes solvent selection (e.g., ethanol or methanol for recrystallization ), controlled pH, and temperature gradients to improve yield and purity.
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) are primary tools for assessing purity and structural confirmation . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in studies of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
